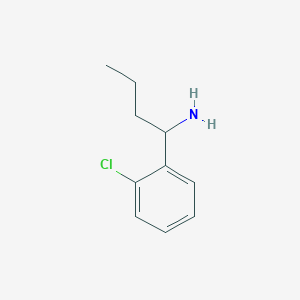
(3R)-3-cyclopentyl-3-hydroxy-propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-cyclopentyl-3-hydroxy-propanenitrile is an organic compound with the molecular formula C8H13NO It is characterized by a cyclopentyl group attached to a hydroxy-propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable cyanohydrin reagent under basic conditions. The reaction typically proceeds as follows:
- Cyclopentanone is reacted with hydrogen cyanide (HCN) in the presence of a base such as sodium hydroxide (NaOH) to form the corresponding cyanohydrin.
- The cyanohydrin is then subjected to hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-cyclopentyl-3-hydroxy-propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Cyclopentyl amine.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-cyclopentyl-3-hydroxy-propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the hydroxy and nitrile groups.
Cyclopentanone: Contains a ketone group instead of the hydroxy and nitrile groups.
Cyclopentyl carboxylic acid: Contains a carboxylic acid group instead of the nitrile group.
Uniqueness
(3R)-3-cyclopentyl-3-hydroxy-propanenitrile is unique due to the presence of both a hydroxy and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3R)-3-cyclopentyl-3-hydroxypropanenitrile |
InChI |
InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2/t8-/m1/s1 |
InChI Key |
RNCFMUGYSVLAHZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)O |
Canonical SMILES |
C1CCC(C1)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)

![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)







![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)
![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)


